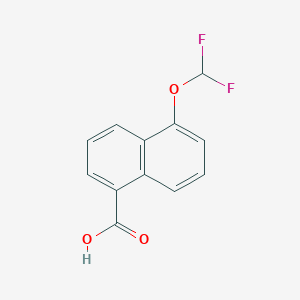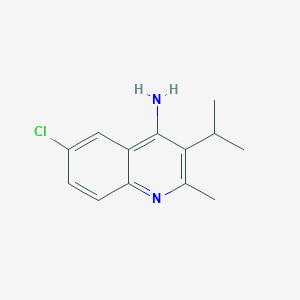
4-(2-Cyanophenyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyanophenyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C12H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with cyano-substituted benzaldehydes. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-(2-Cyanophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace hydrogen atoms on the thiophene ring with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
科学的研究の応用
4-(2-Cyanophenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: It is used in the production of materials with specific electronic properties
作用機序
The mechanism by which 4-(2-Cyanophenyl)thiophene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Cyanophenylthiophene
Uniqueness
4-(2-Cyanophenyl)thiophene-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C12H7NO2S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
4-(2-cyanophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7NO2S/c13-5-8-3-1-2-4-9(8)10-6-16-7-11(10)12(14)15/h1-4,6-7H,(H,14,15) |
InChIキー |
OYVSJIMAKKORAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)

![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)






![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

